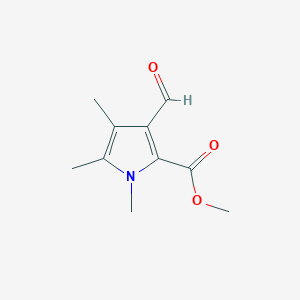![molecular formula C12H11ClN2O3 B14269175 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione CAS No. 165260-46-8](/img/structure/B14269175.png)
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a methyl group, which is further connected to a chloropyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable methylating agent under basic conditions.
Chloropyrimidine Formation: The next step involves the formation of the chloropyrimidine ring by reacting appropriate pyrimidine precursors with chlorinating agents.
Coupling Reaction: The final step is the coupling of the benzyloxy intermediate with the chloropyrimidine ring under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Analyse Chemischer Reaktionen
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzyme activities or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-[(Benzyloxy)methyl]-5-chloropyrimidine-2,4(1H,3H)-dione: Similar structure but with a different position of the chlorine atom.
1-[(Benzyloxy)methyl]-6-bromopyrimidine-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of chlorine.
1-[(Benzyloxy)methyl]-6-chloropyrimidine-2,4(1H,3H)-trione: Similar structure but with an additional oxygen atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyloxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
165260-46-8 |
|---|---|
Molekularformel |
C12H11ClN2O3 |
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
6-chloro-1-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O3/c13-10-6-11(16)14-12(17)15(10)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,14,16,17) |
InChI-Schlüssel |
ODMSBWYSNJQQND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCN2C(=CC(=O)NC2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
phosphane](/img/structure/B14269108.png)
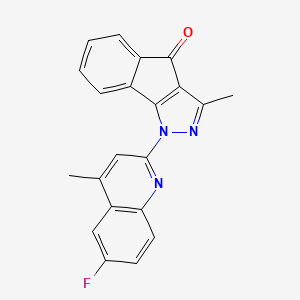

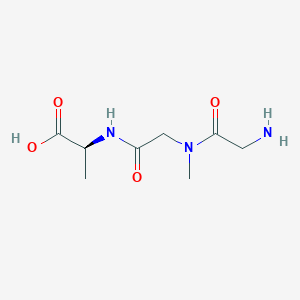
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
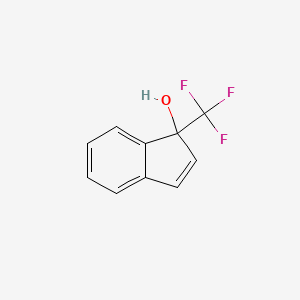
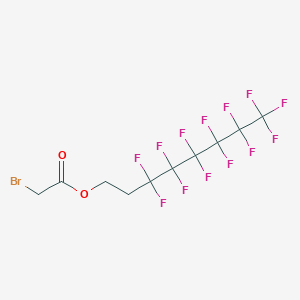
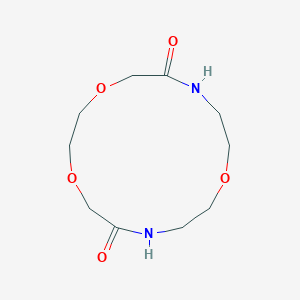
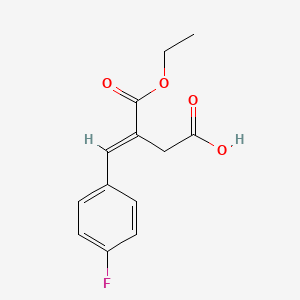
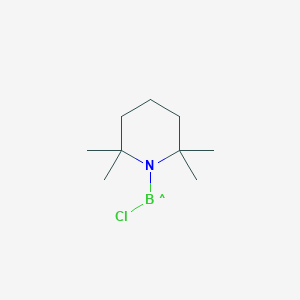
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
